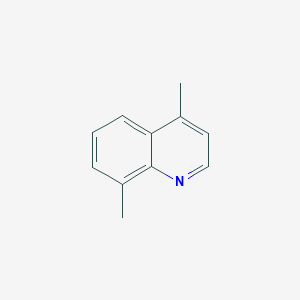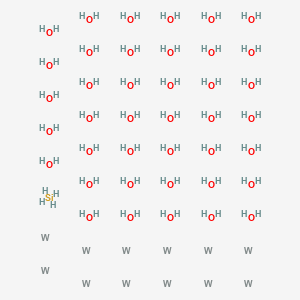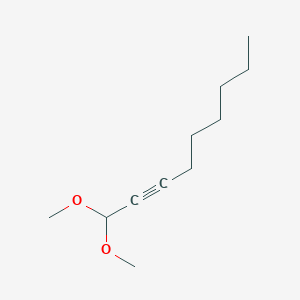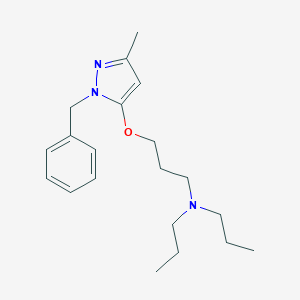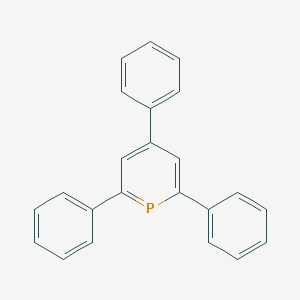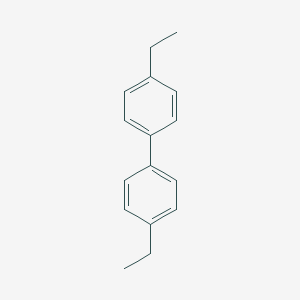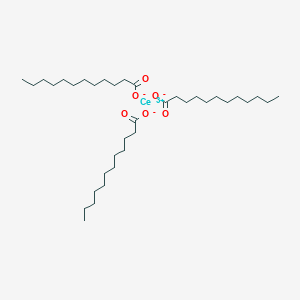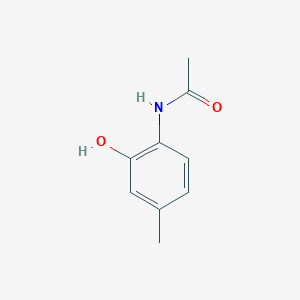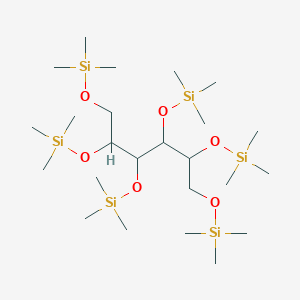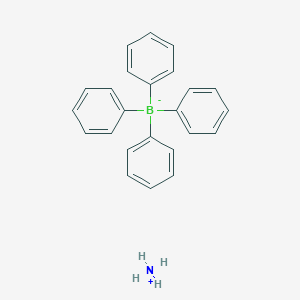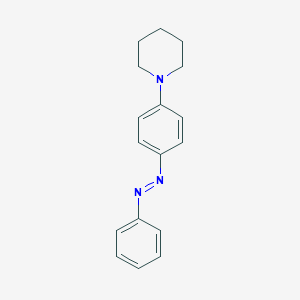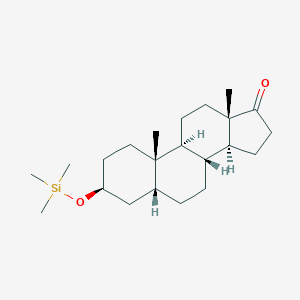
Dichlorobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobutene is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a type of chlorinated hydrocarbon that is commonly used in the synthesis of various organic compounds. In
Mechanism of Action
The mechanism of action of dichlorobutene is not fully understood. However, it is known to interact with various biological molecules such as proteins and nucleic acids. It is believed that dichlorobutene can form covalent bonds with these molecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
Dichlorobutene has been shown to have various biochemical and physiological effects. It has been found to be toxic to certain types of cells, including cancer cells. It can also cause DNA damage and induce oxidative stress in cells. However, the exact mechanisms underlying these effects are not well understood.
Advantages and Limitations for Lab Experiments
Dichlorobutene has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also a versatile reagent that can be used in a wide range of organic synthesis reactions. However, it is important to note that dichlorobutene can be hazardous to handle and requires proper safety precautions.
Future Directions
There are several future directions for research on dichlorobutene. One area of interest is its potential as a therapeutic agent for cancer treatment. It has also been suggested that dichlorobutene could be used as a tool for studying the structure and function of biological molecules. Additionally, further research is needed to fully understand the biochemical and physiological effects of dichlorobutene and its mechanism of action.
Conclusion
In conclusion, dichlorobutene is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly used in the synthesis of organic compounds and has been studied for its potential as a therapeutic agent for cancer treatment. Further research is needed to fully understand its mechanism of action and potential applications in various fields of science.
Synthesis Methods
Dichlorobutene can be synthesized through the chlorination of butene. This process involves the addition of chlorine gas to butene in the presence of a catalyst such as aluminum chloride or iron chloride. The resulting product is a mixture of different isomers of dichlorobutene, which can be separated using various purification techniques.
Scientific Research Applications
Dichlorobutene has been extensively studied for its potential applications in various fields of science. It is commonly used in the synthesis of organic compounds such as pharmaceuticals, agrochemicals, and fragrances. Its unique properties also make it a useful reagent in organic synthesis reactions.
properties
CAS RN |
11069-19-5 |
|---|---|
Product Name |
Dichlorobutene |
Molecular Formula |
C4H6Cl2 |
Molecular Weight |
124.99 g/mol |
IUPAC Name |
1,1-dichlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h3H,2H2,1H3 |
InChI Key |
UAZUEJTXWAXSMA-UHFFFAOYSA-N |
SMILES |
CCC=C(Cl)Cl |
Canonical SMILES |
CCC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




